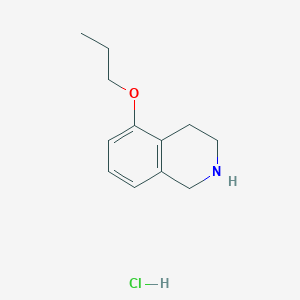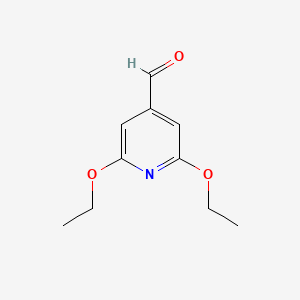![molecular formula C19H24BFO4 B13930929 2-[7-Fluoro-3-(methoxymethoxy)-8-methylnaphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13930929.png)
2-[7-Fluoro-3-(methoxymethoxy)-8-methylnaphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[7-Fluoro-3-(methoxymethoxy)-8-methylnaphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic esters. These compounds are highly valued in organic synthesis due to their versatility and reactivity. The presence of the boronic ester group makes this compound particularly useful in various chemical reactions, especially in the formation of carbon-carbon bonds.
Métodos De Preparación
The synthesis of 2-[7-Fluoro-3-(methoxymethoxy)-8-methylnaphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a naphthalene derivative with a boronic ester. One common method involves the use of pinacol boronic esters, which are reacted with the naphthalene derivative under specific conditions to form the desired compound . The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[7-Fluoro-3-(methoxymethoxy)-8-methylnaphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of new drugs and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials and in various industrial processes
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pathways involved often include the formation and cleavage of these covalent bonds, which can lead to the formation of new compounds or the modification of existing ones .
Comparación Con Compuestos Similares
Similar compounds to 2-[7-Fluoro-3-(methoxymethoxy)-8-methylnaphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters such as:
- 2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde
- 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid
These compounds share similar structural features and reactivity but differ in their specific functional groups and applications. The unique combination of the naphthalene ring and the boronic ester group in this compound makes it particularly valuable in certain synthetic and research applications.
Propiedades
Fórmula molecular |
C19H24BFO4 |
|---|---|
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
2-[7-fluoro-3-(methoxymethoxy)-8-methylnaphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H24BFO4/c1-12-16(21)8-7-13-9-14(23-11-22-6)10-15(17(12)13)20-24-18(2,3)19(4,5)25-20/h7-10H,11H2,1-6H3 |
Clave InChI |
KJFBKMFQAVURPC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=C(C=C3)F)C)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13930848.png)

![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)



![5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930876.png)
![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)

![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)


![1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-](/img/structure/B13930903.png)

